REACTION_CXSMILES
|
BrC([CH:7](Br)[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=1[Cl:15])CC(O)=O.CC(C)([O-])C.[K+].Cl.[C:24]([O:27]CC)(=[O:26])[CH3:25]>C(O)(C)(C)C>[Cl:15][C:9]1[CH:10]=[C:11]([Cl:14])[CH:12]=[CH:13][C:8]=1[C:7]#[C:25][C:24]([OH:27])=[O:26] |f:1.2|
|
Name
|
2,3-dibromo-3-(2,4-dichlorophenyl)propanecarboxylic acid
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
BrC(CC(=O)O)C(C1=C(C=C(C=C1)Cl)Cl)Br
|
Name
|
22.86
|
Quantity
|
203.78 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Type
|
CUSTOM
|
Details
|
Then the mixture is stirred for another 90 minutes at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 40° C
|
Type
|
EXTRACTION
|
Details
|
The organic phase is extracted three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The desiccant is filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
CUSTOM
|
Details
|
The residue is dried in the circulating air dryer at 80° C
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C#CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |